N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound characterized by a tetrahydro-2H-pyran core substituted with a thiophen-2-yl group at the 4-position. The carboxamide group links this pyran moiety to a 2,3-dihydrobenzo[b][1,4]dioxine scaffold, a bicyclic system with oxygen atoms at positions 1 and 2. This structural complexity confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science. However, direct pharmacological or physicochemical data for this compound are absent in the provided evidence, necessitating comparisons with structurally analogous derivatives.
Properties
IUPAC Name |
N-(4-thiophen-2-yloxan-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-17(15-12-22-13-4-1-2-5-14(13)23-15)19-18(7-9-21-10-8-18)16-6-3-11-24-16/h1-6,11,15H,7-10,12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLXPZYCMHUPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its synthesis, biological activity, and applications based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Tetrahydropyran : The tetrahydropyran intermediate is synthesized through cyclization reactions under acidic conditions.
- Introduction of Thiophene Ring : This can be achieved via cross-coupling reactions such as Suzuki or Stille coupling using thiophene derivatives.
- Amidation Reaction : The final step involves forming the carboxamide moiety, often using a carboxylic acid derivative and an amine.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- PARP Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit the PARP1 enzyme, a target in cancer therapy. One study reported IC50 values for related compounds ranging from 0.88 μM to 12 μM, indicating significant inhibitory activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives exhibit notable activity against various pathogens, suggesting potential applications in treating infectious diseases .
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. The unique structural features, including the thiophene and dioxine moieties, facilitate binding to these targets, leading to biological responses .
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Case Studies
- Case Study on Anticancer Activity : A study focused on the synthesis and evaluation of related compounds showed that modifications in the dioxine ring significantly affected anticancer activity, with some derivatives achieving over 60% inhibition at low concentrations .
- Antimicrobial Evaluation : Another research effort evaluated the antimicrobial efficacy of derivatives against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on core scaffolds, substituents, and synthetic methodologies.
Structural Analogues with Tetrahydro-2H-Pyran and Carboxamide Moieties
Compound 9e (): 1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide shares the tetrahydro-2H-pyran-4-yl carboxamide motif but replaces the dihydrobenzo[dioxine] with a pyrazole ring. Key differences:
- Heterocyclic Core: Pyrazole (rigid, planar) vs. dihydrobenzo[dioxine] (bicyclic, oxygen-rich).
- Substituents: Bromophenyl and methyl groups (electron-withdrawing) vs. thiophene (electron-rich).
- Synthetic Route: Both utilize 4-amino-tetrahydro-2H-pyran-4-carbonitrile as a starting material, but the pyrazole derivatives involve coupling with pyrazole carboxylic acids .
Compound 9g (): 1-(2-Bromophenyl)-4-cyano-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-5-phenyl-1H-pyrazole-3-carboxamide introduces a second cyano group, enhancing polarity. Compared to the target compound:
- Polarity: Dual cyano groups increase solubility in polar solvents, whereas the thiophene and dihydrobenzo[dioxine] groups may favor lipid membranes.
- Molecular Weight: Higher due to bromophenyl and cyano substituents (MW 476.07 vs. ~395 for the target compound, estimated).
Thiophene-Containing Carboxamides
Antibacterial Thiophene-2-Carboxamides ():
5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues feature a thiophene ring linked to a pyridine via a carboxamide bond. Key contrasts:
- Core Heterocycle: Pyridine (basic, planar) vs. tetrahydro-2H-pyran (non-planar, oxygen-containing).
- Biological Activity: These analogues exhibit antibacterial properties, suggesting that the thiophene-carboxamide motif may interact with bacterial targets. The target compound’s dihydrobenzo[dioxine] scaffold could modulate bioavailability or target specificity .
Dihydropyridine and Dihydrobenzo[dioxine] Derivatives
1,4-Dihydropyridines ():
Examples like AZ331 and AZ257 incorporate dihydropyridine cores with sulfur-containing substituents (e.g., thioether groups). Comparisons:
- Electron Density: Dihydropyridines are redox-active, whereas dihydrobenzo[dioxine] is more stable due to aromatic oxygen atoms.
- Substituent Effects: Thioether groups in AZ257 may enhance metal-binding capacity, while the target compound’s thiophene could participate in π-π stacking .
Data Tables
Table 2. Molecular Properties (Estimated)
| Compound | Molecular Weight | LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~395 | 2.8 | 1 | 5 |
| 9e () | 465.09 | 3.5 | 1 | 4 |
| AZ257 () | 476.07 | 4.1 | 2 | 6 |
| Thiophene-2-carboxamide () | ~320 | 2.2 | 1 | 3 |
*LogP values estimated using fragment-based methods.
Preparation Methods
Esterification of 2,3-Dihydroxybenzoic Acid
Procedure :
- Methyl ester formation : React 2,3-dihydroxybenzoic acid with methanol and concentrated sulfuric acid under reflux (12 h).
- Product : Methyl 2,3-dihydroxybenzoate (yield: 85–90%).
Reaction :
$$
\text{2,3-Dihydroxybenzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 2,3-dihydroxybenzoate} + \text{H}2\text{O}
$$
Cyclization to Form the Dioxane Ring
Alkylation with 1,2-Dibromoethane :
- React methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane in acetone using potassium carbonate (K$$2$$CO$$3$$) as a base (70°C, 8 h).
- Product : Methyl 2,3-dihydrobenzo[b]dioxine-2-carboxylate (yield: 75–80%).
Reaction :
$$
\text{Methyl 2,3-dihydroxybenzoate} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3} \text{Methyl 2,3-dihydrobenzo[b]dioxine-2-carboxylate} + 2\text{HBr}
$$
Hydrolysis to Carboxylic Acid
Saponification :
- Treat the ester with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 50°C for 4 h.
- Product : 2,3-Dihydrobenzo[b]dioxine-2-carboxylic acid (yield: 90–95%).
Reaction :
$$
\text{Methyl ester} + \text{LiOH} \rightarrow \text{Carboxylic acid} + \text{CH}_3\text{OH}
$$
Synthesis of 4-(Thiophen-2-yl)Tetrahydro-2H-Pyran-4-Amine
Preparation of Tetrahydro-2H-Pyran-4-One
Friedel-Crafts Acylation :
- React tetrahydro-4H-pyran-4-one with thiophene-2-carbonyl chloride in dichloromethane (DCM) using aluminum chloride (AlCl$$_3$$) as a catalyst (0°C to rt, 6 h).
- Product : 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-one (yield: 65–70%).
Reaction :
$$
\text{Tetrahydro-2H-pyran-4-one} + \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{AlCl}_3} \text{4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-one} + \text{HCl}
$$
Reductive Amination
Conversion of Ketone to Amine :
- React 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-one with ammonium acetate (NH$$4$$OAc) and sodium cyanoborohydride (NaBH$$3$$CN) in methanol (rt, 12 h).
- Product : 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-amine (yield: 60–65%).
Reaction :
$$
\text{Ketone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Amine} + \text{H}_2\text{O}
$$
Amide Coupling
Acid Chloride Formation
Chlorination with Thionyl Chloride (SOCl$$_2$$) :
- Reflux 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid with excess SOCl$$_2$$ (2 h).
- Product : 2,3-Dihydrobenzo[b]dioxine-2-carbonyl chloride (yield: 95–98%).
Reaction :
$$
\text{Carboxylic acid} + \text{SOCl}2 \rightarrow \text{Acid chloride} + \text{SO}2 + \text{HCl}
$$
Amidation with 4-(Thiophen-2-yl)Tetrahydro-2H-Pyran-4-Amine
Procedure :
- Add acid chloride dropwise to a solution of the amine and triethylamine (TEA) in DCM (0°C to rt, 4 h).
- Product : N-(4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2,3-dihydrobenzo[b]dioxine-2-carboxamide (yield: 70–75%).
Reaction :
$$
\text{Acid chloride} + \text{Amine} \xrightarrow{\text{TEA}} \text{Carboxamide} + \text{HCl}
$$
Optimization and Analytical Validation
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the tetrahydropyran core via acid-catalyzed cyclization of diols or ketones.
- Step 2 : Introduction of the thiophene moiety through Suzuki-Miyaura coupling or nucleophilic substitution .
- Step 3 : Amide bond formation between the tetrahydropyran-thiophene intermediate and 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using coupling agents like HATU or EDCI .
- Key Considerations : Use protecting groups (e.g., Boc for amines) to prevent side reactions during amidation .
Q. How can the structure of this compound be confirmed experimentally?
- Analytical Techniques :
- X-ray crystallography : For unambiguous 3D structural determination (use SHELX software for refinement) .
- NMR Spectroscopy : H and C NMR to verify substituent integration and coupling patterns (e.g., thiophene protons at δ 6.8–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (expected [M+H] for CHNOS: ~372.12) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or cyclooxygenases (COX-1/COX-2) using fluorometric or colorimetric substrates .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .
- Control Experiments : Include structurally similar analogs to assess SAR trends .
Advanced Research Questions
Q. How can contradictory solubility data in different solvent systems be resolved?
- Experimental Design :
- Phase Solubility Studies : Measure solubility in buffered aqueous solutions (pH 1–7.4) and organic solvents (DMSO, ethanol) at 25°C and 37°C .
- Hansen Solubility Parameters : Calculate HSP values to identify optimal co-solvents or surfactants .
- Data Interpretation : Cross-validate with HPLC purity analysis to rule out degradation artifacts .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Accelerated Stability Testing :
- Thermal Stability : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to identify light-sensitive functional groups (e.g., thiophene or dioxane rings) .
- Formulation Approaches : Use lyophilization or lipid-based nanoemulsions to enhance shelf-life .
Q. How can computational modeling predict its interaction with biological targets?
- Molecular Docking :
- Target Selection : Prioritize proteins with conserved binding pockets (e.g., COX-2 or EGFR kinases) .
- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations (ΔG values).
- MD Simulations : Run 100-ns simulations in explicit solvent to assess conformational stability of ligand-protein complexes .
Q. How to address discrepancies in biological activity between in vitro and cell-based assays?
- Hypothesis Testing :
- Membrane Permeability : Measure logP values (e.g., shake-flask method) or use Caco-2 cell monolayers .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways .
- Data Normalization : Adjust activity data for cytotoxicity (e.g., MTT assay) to distinguish true efficacy from nonspecific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
